![molecular formula C14H21N5O2S B6435453 N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide CAS No. 2549020-51-9](/img/structure/B6435453.png)
N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic systems of a pyrazole . They are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments . Their synthetic routes have escalated dramatically in the last decades .
Synthesis Analysis
In a study, a family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The PPs bearing simple aryl groups allow good solid-state emission intensities .
Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .
Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .
Scientific Research Applications
Fluorescent Molecules
PPs, including the compound , are crucial tools for studying the dynamics of intracellular processes. They are used as chemosensors and in the progress of organic materials .
Optical Applications
PPs have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .
Solid-State Emitters
PPs bearing simple aryl groups allow good solid-state emission intensities. Thus, solid-state emitters can be designed by proper structural selection .
Comparison to Commercial Probes
The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Biological Applications
PPs receive major attention in biological applications, with the cancer therapeutics field being the most attractive area .
Lipid Droplet Biomarkers
The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been identified as strategic compounds for optical applications . They have also been reported to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, pyrazolo[1,5-a]pyrimidines-based fluorophores have tunable photophysical properties, which can be adjusted by modifying the electron-donating groups at position 7 on the fused ring . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
For instance, pyrazolo[1,5-a]pyrimidines-based compounds have been identified as inhibitors of the catalytic HIV-1 integrase activity . This suggests that the compound might affect similar biochemical pathways.
Pharmacokinetics
Compounds with similar structures have been reported to have significant inhibitory activity with ic50 values in the nanomolar range , suggesting good bioavailability.
Result of Action
For instance, pyrazolo[1,5-a]pyrimidines-based compounds have been reported to suppress the growth of А549 lung cancer cells . This suggests that the compound might have similar effects.
properties
IUPAC Name |
N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S/c1-11-9-14(19-13(16-11)6-7-15-19)18-8-4-5-12(10-18)17(2)22(3,20)21/h6-7,9,12H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVJRGNKAOSHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCCC(C3)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methanesulfonamide |
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